molecular formula C7H12FN B12277045 4-Fluorobicyclo[2.2.1]heptan-1-amine CAS No. 84553-48-0

4-Fluorobicyclo[2.2.1]heptan-1-amine

Cat. No.: B12277045
CAS No.: 84553-48-0
M. Wt: 129.18 g/mol
InChI Key: ROJVZBLZXXZQHY-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[221]heptan-1-amine is a bicyclic amine compound characterized by the presence of a fluorine atom at the fourth position of the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine typically involves the fluorination of bicyclo[2.2.1]heptan-1-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.1]heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

4-Fluorobicyclo[2.2.1]heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Chlorobicyclo[2.2.1]heptan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    4-Bromobicyclo[2.2.1]heptan-1-amine:

Uniqueness

4-Fluorobicyclo[2.2.1]heptan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

84553-48-0

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

4-fluorobicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C7H12FN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2

InChI Key

ROJVZBLZXXZQHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)N)F

Origin of Product

United States

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